molecular formula C20H20N2OS B14968012 N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentanecarboxamide

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentanecarboxamide

Cat. No.: B14968012
M. Wt: 336.5 g/mol
InChI Key: MJATZAPDPJCMPD-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. For instance, the use of carbon dioxide as a raw material in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported to yield benzothiazoles efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-nitrophenyl)acetamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthalenesulfonamide

Uniqueness

Compared to similar compounds, N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide exhibits unique structural features due to the presence of the cyclopentane carboxamide moiety. This structural difference can lead to distinct biological activities and applications, making it a valuable compound for further research .

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C20H20N2OS/c1-14-9-10-16-17(13-14)24-19(21-16)22-18(23)20(11-5-6-12-20)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23)

InChI Key

MJATZAPDPJCMPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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